molecular formula C24H24N4O B2483766 2-amino-7-(dimethylamino)-4-[4-(dimethylamino)naphthalen-1-yl]-4H-chromene-3-carbonitrile CAS No. 1384170-58-4

2-amino-7-(dimethylamino)-4-[4-(dimethylamino)naphthalen-1-yl]-4H-chromene-3-carbonitrile

Cat. No.: B2483766
CAS No.: 1384170-58-4
M. Wt: 384.483
InChI Key: XWCSZMDVKNZVMD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SP-6-27 involves the reaction of substituted 4-H-chromenes with appropriate reagents under controlled conditions. The specific synthetic route and reaction conditions are proprietary and detailed information is not publicly available. general methods for synthesizing 4-H-chromenes typically involve cyclization reactions of substituted phenols with aldehydes or ketones in the presence of acid catalysts .

Industrial Production Methods: Industrial production of SP-6-27 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, purification processes such as crystallization or chromatography, and stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: SP-6-27 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

SP-6-27 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of SP-6-27 involves binding to the colchicine site of beta-tubulin, leading to the depolymerization of microtubules. This disrupts the microtubule network, which is essential for cell division and intracellular transport. The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through the upregulation of pro-apoptotic proteins such as Bax, Apaf-1, and caspases .

Comparison with Similar Compounds

Uniqueness of SP-6-27: SP-6-27 is unique in its specific binding affinity and potent anti-proliferative activity against cisplatin-resistant ovarian cancer cells. Unlike some other microtubule inhibitors, SP-6-27 exhibits minimal cytotoxicity to normal ovarian epithelial cells, making it a promising candidate for targeted cancer therapy .

Biological Activity

2-Amino-7-(dimethylamino)-4-[4-(dimethylamino)naphthalen-1-yl]-4H-chromene-3-carbonitrile (commonly referred to as compound 1) is a synthetic derivative of the chromene family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential anticancer properties, alongside other pharmacological effects. This article reviews the biological activity of compound 1, highlighting its mechanisms of action, cytotoxicity against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of compound 1 is C24H24N4OC_{24}H_{24}N_{4}O with a molecular weight of 396.48 g/mol. The structure features a chromene backbone substituted with dimethylamino and naphthalene groups, which are crucial for its biological activity.

The biological activity of compound 1 is primarily attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : Compound 1 has shown inhibitory effects on several protein kinases, which are vital in cell signaling pathways. For instance, it exhibits significant inhibition against DYRK1A and GSK3β at concentrations around 10 μM, maintaining residual activities of 34% and 31%, respectively .
  • Cytotoxicity : The compound induces apoptosis in cancer cells by activating caspase pathways and disrupting tubulin polymerization, leading to cell cycle arrest . This mechanism is essential for its anticancer properties.

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects of compound 1 against various human cancer cell lines using the MTT assay. The results are summarized in the following table:

Cell Line IC50 (µM) % Survival at 10 µM
Huh7 (Hepatocellular carcinoma)5.020%
Caco2 (Colorectal adenocarcinoma)8.038%
MDA-MB231 (Breast adenocarcinoma)6.525%
HCT116 (Colon carcinoma)7.030%
PC3 (Prostate adenocarcinoma)4.515%

These findings indicate that compound 1 exhibits potent cytotoxic effects across multiple cancer types, with IC50 values in the low micromolar range, suggesting significant therapeutic potential.

Structure-Activity Relationship (SAR)

The biological activity of compound 1 can be related to its structural features. Modifications in the chromene scaffold or the naphthalene substituent can lead to variations in potency:

  • Dimethylamino Substituents : The presence of dimethylamino groups enhances solubility and may facilitate interactions with biological targets.
  • Naphthalene Ring : Variations in the naphthalene substituents have been shown to affect the binding affinity and selectivity towards specific kinases.

Case Studies

Several studies have documented the efficacy of compound 1 and its analogs:

  • Anticancer Efficacy : A study demonstrated that derivatives similar to compound 1 exhibited significant growth inhibition in a panel of six human tumor cell lines, reinforcing the potential for further development as anticancer agents .
  • Mechanistic Insights : Research highlighted that compounds within the chromene class, including compound 1, triggered apoptosis through caspase activation and inhibited tumor migration by affecting cytoskeletal dynamics .

Properties

IUPAC Name

2-amino-7-(dimethylamino)-4-[4-(dimethylamino)naphthalen-1-yl]-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-27(2)15-9-10-19-22(13-15)29-24(26)20(14-25)23(19)18-11-12-21(28(3)4)17-8-6-5-7-16(17)18/h5-13,23H,26H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCSZMDVKNZVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC=C(C4=CC=CC=C34)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.